molecular formula C14H25NOS B2865075 (2-((Tert-butylthio)methyl)piperidin-1-yl)(cyclopropyl)methanone CAS No. 2034389-38-1

(2-((Tert-butylthio)methyl)piperidin-1-yl)(cyclopropyl)methanone

Cat. No. B2865075
CAS RN: 2034389-38-1
M. Wt: 255.42
InChI Key: CNCBDBLBULANRR-UHFFFAOYSA-N
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Description

(2-((Tert-butylthio)methyl)piperidin-1-yl)(cyclopropyl)methanone is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of a specific enzyme, making it a promising candidate for various applications in the field of biochemistry and pharmacology.

Scientific Research Applications

Synthesis Methodologies

Research on similar compounds, like (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, highlights innovative synthesis approaches using readily available materials, showcasing a process that affords a reasonable yield. This indicates the potential for developing efficient synthetic routes for related compounds, including (2-((Tert-butylthio)methyl)piperidin-1-yl)(cyclopropyl)methanone, which could be beneficial for generating complex molecules for further scientific study (Zheng Rui, 2010).

Catalytic Applications

Compounds with tert-butyl groups, like the one , have been studied for their catalytic properties. For instance, cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, which contain tert-butyl hydroperoxide (TBHP) as a reactant, have been shown to catalyze oxidative cyclization of alkenols. This suggests that (2-((Tert-butylthio)methyl)piperidin-1-yl)(cyclopropyl)methanone might also find application in catalysis, particularly in oxidative processes (M. Dönges et al., 2014).

N-heterocyclic Compound Generation

The one-pot reaction of structurally related compounds with lithium derivatives has been employed to generate N-heterocyclic compounds, indicating a potential application area for the compound . This could be relevant in the synthesis of new pharmacologically active molecules or materials with unique properties (Matsumura et al., 2000).

properties

IUPAC Name

[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NOS/c1-14(2,3)17-10-12-6-4-5-9-15(12)13(16)11-7-8-11/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCBDBLBULANRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((Tert-butylthio)methyl)piperidin-1-yl)(cyclopropyl)methanone

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